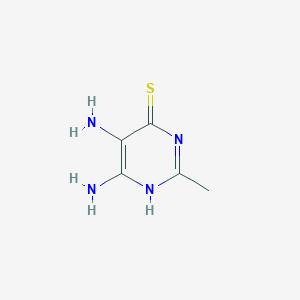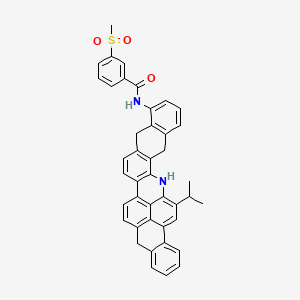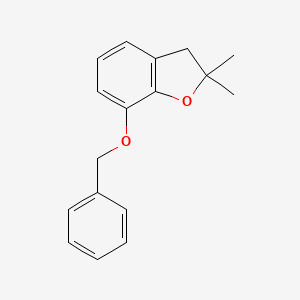
6-Chloro-N-formyl-D-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-formyl-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a chlorine atom at the 6th position and a formyl group attached to the nitrogen atom of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-formyl-D-tryptophan typically involves the following steps:
Chlorination of Tryptophan: The initial step involves the selective chlorination of the tryptophan molecule at the 6th position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution.
Formylation: The chlorinated tryptophan derivative is then subjected to formylation. This step involves the introduction of a formyl group to the nitrogen atom of the indole ring. Common reagents for this reaction include formic acid or formyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-formyl-D-tryptophan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms, typically using reagents such as sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, ammonia.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms such as 6-Chloro-N-hydroxymethyl-D-tryptophan.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-N-formyl-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: Studied for its role in metabolic pathways and its potential effects on enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-D-tryptophan: Lacks the formyl group but shares the chlorine substitution.
N-formyl-D-tryptophan: Lacks the chlorine substitution but has the formyl group.
6-Bromo-N-formyl-D-tryptophan: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-N-formyl-D-tryptophan is unique due to the combination of both chlorine substitution and formylation, which may confer distinct chemical properties and biological activities compared to its analogs.
Propriétés
| 57233-89-3 | |
Formule moléculaire |
C12H11ClN2O3 |
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C12H11ClN2O3/c13-8-1-2-9-7(5-14-10(9)4-8)3-11(12(17)18)15-6-16/h1-2,4-6,11,14H,3H2,(H,15,16)(H,17,18)/t11-/m1/s1 |
Clé InChI |
ZDDKUBATFXJQQV-LLVKDONJSA-N |
SMILES isomérique |
C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)NC=O |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
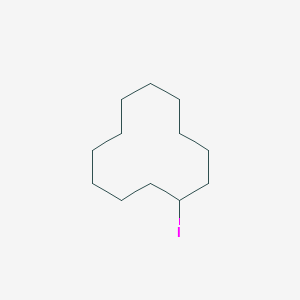
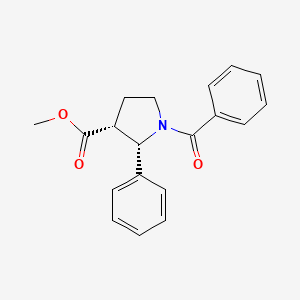
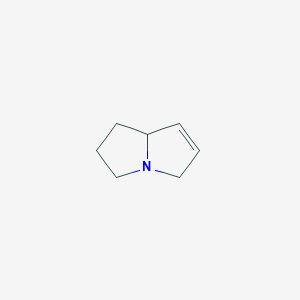
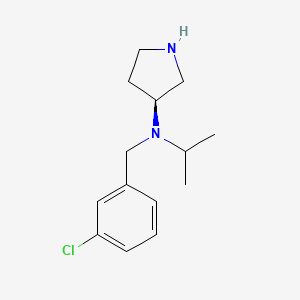

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
